molecular formula C7H8ClN3OS B1440629 (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride CAS No. 1225332-36-4

(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Cat. No.: B1440629
CAS No.: 1225332-36-4
M. Wt: 217.68 g/mol
InChI Key: DDZMBOZIGLOZCT-UHFFFAOYSA-N
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Description

(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a compound that features a thiophene ring, an oxadiazole ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene and amine groups. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The thiophene ring can be introduced through a cross-coupling reaction, and the amine group can be added via reductive amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the oxadiazole ring can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.

Industry

In industry, this compound is used in the development of new materials, such as organic semiconductors and light-emitting diodes

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds such as thiophene sulfoxides and thiophene sulfones share the thiophene ring structure.

    Oxadiazole derivatives: Compounds like 1,2,4-oxadiazole-3-carboxylic acid and its derivatives share the oxadiazole ring structure.

    Amines: Compounds such as aniline and its derivatives share the amine functional group.

Uniqueness

(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is unique due to the combination of the thiophene, oxadiazole, and amine groups in a single molecule. This unique structure allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS.ClH/c8-4-6-9-7(10-11-6)5-2-1-3-12-5;/h1-3H,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZMBOZIGLOZCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Reactant of Route 6
(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

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